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Compound of Interest

4-Chloro-2-hydroxy-3-
Compound Name:

methoxybenzoic acid
CAS No.: 1784240-35-2

Cat. No.: B1470407

Get Quote

Executive Summary

4-Chloro-2-hydroxy-3-methoxybenzoic acid represents a highly specialized aromatic
scaffold characterized by a "crowded" 1,2,3,4-substitution pattern. Unlike its more common
isomers (such as chlorinated vanillic acid), this molecule integrates the core pharmacophore of
salicylic acid with a lipophilic chlorine atom and an electron-donating methoxy group.

This unique electronic environment makes it a valuable intermediate for:

» Medicinal Chemistry: Developing inhibitors for tyrosinase, 12-lipoxygenase (12-LOX), and
HIV integrase.

» Agrochemicals: Synthesis of auxinic herbicide analogs related to Dicamba.

o Material Science: Precursor for functionalized azo dyes and coordination complexes.

Chemical Constitution & Electronic Profile
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The molecule features three distinct reactive "handles" that allow for orthogonal derivatization.

. . Reactivity /
Feature Position Chemical Nature .
Function

Amidation,
Carboxylic Acid C-1 Electrophilic Carbonyl Esterification,

Decarboxylation.

Etherification, H-bond
donor (Intramolecular
H-bond with C-1
Carbonyl).

Phenolic Hydroxyl C-2 Nucleophilic Oxygen

Steric bulk; directs

electrophilic
Methoxy Group C-3 Electron Donor o

substitution to C-6;

modulates lipophilicity.

Lipophilic anchor;
potential site for Pd-
Chlorine Atom C-4 Electron Withdrawing catalyzed cross-
coupling
(Suzuki/Buchwald).

Structural Insight: The presence of the methoxy group at C-3 creates significant steric pressure
on the phenolic -OH at C-2 and the chlorine at C-4. This "buttressing effect" often distorts the
planarity of derivatives, potentially enhancing binding selectivity in enzyme pockets.

Synthetic Pathways and Regiochemistry[1]

Synthesizing the 4-chloro-2-hydroxy-3-methoxy isomer presents a classic regiochemical
challenge due to the competing directing effects of the substituents.

The Regioselectivity Conflict

In 3-methoxysalicylic acid (the parent scaffold):

e The -OH (C-2) is a strong activator and directs para to position C-5.
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e The -OMe (C-3) is a moderate activator and directs para to position C-6 or ortho to position
C-4.

The Challenge: Direct chlorination (e.g., using

) typically favors the C-5 position due to the stronger directing power of the phenol. Accessing
the C-4 chloro isomer requires specific conditions or alternative routes.

Primary Synthetic Strategy (Chlorination)

To target the C-4 position, researchers often employ Sulfuryl Chloride (

) with specific temperature control, or block the C-5 position.

Protocol 1: Synthesis via Chlorination of 3-Methoxysalicylic Acid

Note: This protocol is adapted from standard halogenation procedures for salicylic acid
derivatives.

o Reagents: 3-Methoxysalicylic acid (1.0 eq), Sulfuryl Chloride (1.1 eq), Glacial Acetic Acid
(Solvent).

e Setup: Flame-dried 3-neck flask equipped with a reflux condenser and dropping funnel.

e Procedure:

[¢]

Dissolve 3-methoxysalicylic acid in glacial acetic acid.

Cool to 0-5°C.

[¢]

o Add

dropwise over 30 minutes. Critical: Slow addition prevents over-chlorination.

o

Allow to warm to Room Temperature (RT) and stir for 4 hours.

[¢]

Workup: Pour into ice water. The precipitate is collected via filtration.

o

Purification: Recrystallization from Ethanol/Water.

o Validation:
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H NMR will show the loss of the C-4 proton and a singlet/doublet pattern corresponding to
the remaining aromatic protons.

Visualization of Synthetic Logic

The following diagram illustrates the pathway and the competing regiochemistry.
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Caption: Regiochemical divergence in the chlorination of 3-methoxysalicylic acid. The 4-chloro
isomer competes with the 5-chloro analog.

Derivative Classes & Biological Applications[2][3][4]

The core scaffold is rarely the final drug; it is almost always derivatized.

Schiff Base Derivatives (Antibacterial/Antifungal)

Reaction of the aldehyde form (or the acid hydrazide) with amines yields Schiff bases.

e Mechanism: The azomethine (-C=N-) linkage acts as a proton acceptor, essential for
disrupting bacterial cell walls.

o Data: Derivatives of chlorinated hydroxybenzoic acids have shown MIC values < 10 pg/mL
against S. aureus [1].

Amide Derivatives (12-LOX Inhibitors)
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Coupling the carboxylic acid with sulfonamides or specific amines creates inhibitors of 12-
Lipoxygenase, an enzyme implicated in platelet aggregation and metastasis.

» Structure-Activity Relationship (SAR): The 2-hydroxy-3-methoxy motif chelates the active site
iron (Fe) of the LOX enzyme, while the 4-chloro group fits into a hydrophobic pocket,
improving potency over the non-chlorinated analog [2].

Tyrosinase Inhibitors

4-Chlorosalicylic acid derivatives are potent inhibitors of tyrosinase, the enzyme responsible for
melanin production.

e Relevance: Used in treating hyperpigmentation. The 3-methoxy group adds antioxidant
capacity, potentially stabilizing the inhibitor-enzyme complex [3].

Experimental Data Summary

The following table summarizes physical properties and key spectral data for the 4-chloro-2-
hydroxy-3-methoxybenzoic acid scaffold.
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Property Value | Characteristic Notes

Molecular Formula

Molecular Weight 202.59 g/mol
Off-white to pale yellow Oxidizes slightly upon air
Appearance
powder exposure.
] ] Depends on crystal
Melting Point 178-182 °C ) )
habit/purity.
More acidic than benzoic acid
pKa (COOH) ~2.8-3.0

due to ortho-CI/OH.

DMSO, Methanol, Ethyl

Solubility Poorly soluble in water.
Acetate
3.85 (s, 3H, OMe), Distinct shift of OMe due to
H NMR (DMSO-d6) ortho-Cl.
7.1-7.5 (Ar-H)
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e Preparation method for 4-hydroxy-3-methoxy benzoic acid.PatSnap/Google Patents.
Provides context on the synthesis of the isomeric vanillic acid scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydroxy-3-methoxybenzoic-acid-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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